molecular formula C17H17NO3S2 B2908706 5-ethyl-N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide CAS No. 2034456-31-8

5-ethyl-N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide

Cat. No.: B2908706
CAS No.: 2034456-31-8
M. Wt: 347.45
InChI Key: MQEPFIRGWKQWHV-UHFFFAOYSA-N
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Description

5-ethyl-N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a sulfonamide group, an ethyl group, and a benzyl group that is further substituted with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide typically involves multi-step organic reactions One common approach is to start with the thiophene ring and introduce the sulfonamide group through sulfonation followed by amination The ethyl group can be introduced via alkylation reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions, as well as purification techniques such as recrystallization or chromatography to ensure the final product is of high purity.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzyl group or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-ethyl-N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group is known to interact with various biological targets, potentially inhibiting enzyme activity or interfering with protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-sulfonamide: Lacks the ethyl and benzyl-furan substituents.

    N-benzylthiophene-2-sulfonamide: Lacks the ethyl group and the furan ring.

    5-ethylthiophene-2-sulfonamide: Lacks the benzyl-furan substituent.

Uniqueness

5-ethyl-N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide is unique due to the combination of its substituents, which can confer specific electronic, steric, and chemical properties that are not present in the simpler analogs. This uniqueness can make it particularly valuable in applications where these properties are advantageous.

Properties

IUPAC Name

5-ethyl-N-[[4-(furan-3-yl)phenyl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S2/c1-2-16-7-8-17(22-16)23(19,20)18-11-13-3-5-14(6-4-13)15-9-10-21-12-15/h3-10,12,18H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEPFIRGWKQWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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